Cas no 153334-29-3 (1-(1H-1,2,4-Triazol-5-yl)ethanone)
1-(1H-1,2,4-Triazol-5-yl)ethanone Chemical and Physical Properties
Names and Identifiers
-
- 1-(1H-1,2,4-Triazol-5-yl)ethanone
- 1-(1H-1,2,4-triazol-5-yl)ethanone(SALTDATA: FREE)
- 1-(4H-[1,2,4]Triazol-3-yl)-ethanone
- Ethanone,1-(1H-1,2,4-triazol-5-yl)-
- 3-acetyl-1H-1,2,4-triazole
- 1-(2H-1,2,4-triazol-3-yl)ethanone
- Ethanone, 1-(1H-1,2,4-triazol-3-yl)- (9CI)
- AKOS013569827
- BB 0261556
- AT12117
- Z1216858052
- 153334-29-3
- AKOS005174660
- AKOS025395176
- SCHEMBL14446931
- SCHEMBL17927448
- FT-0718297
- 1-(1H-1,2,4-triazol-3-yl)ethan-1-one
- MFCD17078875
- EN300-137277
- BB 0261904
- SCHEMBL3212184
- GYKQWOBXJHLLAP-UHFFFAOYSA-N
- 3-acetyl-1,2,4-triazole
- BS-37396
-
- MDL: MFCD17078875
- Inchi: 1S/C4H5N3O/c1-3(8)4-5-2-6-7-4/h2H,1H3,(H,5,6,7)
- InChI Key: GYKQWOBXJHLLAP-UHFFFAOYSA-N
- SMILES: O=C(C)C1=NC=NN1
Computed Properties
- Exact Mass: 111.04300
- Monoisotopic Mass: 111.043261792g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 104
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 58.6Ų
Experimental Properties
- PSA: 58.64000
- LogP: 0.00730
1-(1H-1,2,4-Triazol-5-yl)ethanone Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(1H-1,2,4-Triazol-5-yl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 063066-250mg |
1-(1H-1,2,4-Triazol-5-yl)ethanone |
153334-29-3 | 95% | 250mg |
£213.00 | 2022-03-01 | |
| Fluorochem | 063066-1g |
1-(1H-1,2,4-Triazol-5-yl)ethanone |
153334-29-3 | 95% | 1g |
£376.00 | 2022-03-01 | |
| Fluorochem | 063066-5g |
1-(1H-1,2,4-Triazol-5-yl)ethanone |
153334-29-3 | 95% | 5g |
£1633.00 | 2022-03-01 | |
| TRC | H954900-10mg |
1-(1H-1,2,4-triazol-5-yl)ethanone |
153334-29-3 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H954900-50mg |
1-(1H-1,2,4-triazol-5-yl)ethanone |
153334-29-3 | 50mg |
$ 95.00 | 2022-06-04 | ||
| TRC | H954900-100mg |
1-(1H-1,2,4-triazol-5-yl)ethanone |
153334-29-3 | 100mg |
$ 160.00 | 2022-06-04 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSM349-100mg |
1-(4H-1,2,4-triazol-3-yl)ethan-1-one |
153334-29-3 | 95% | 100mg |
¥864.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSM349-250mg |
1-(4H-1,2,4-triazol-3-yl)ethan-1-one |
153334-29-3 | 95% | 250mg |
¥1227.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSM349-1g |
1-(4H-1,2,4-triazol-3-yl)ethan-1-one |
153334-29-3 | 95% | 1g |
¥2495.0 | 2024-04-24 | |
| eNovation Chemicals LLC | Y1262059-1g |
Ethanone, 1-(1H-1,2,4-triazol-3-yl)- (9CI) |
153334-29-3 | 95% | 1g |
$500 | 2025-02-20 |
1-(1H-1,2,4-Triazol-5-yl)ethanone Suppliers
1-(1H-1,2,4-Triazol-5-yl)ethanone Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 1-(1H-1,2,4-Triazol-5-yl)ethanone
Introduction to 1-(1H-1,2,4-Triazol-5-yl)ethanone (CAS No. 153334-29-3)
1-(1H-1,2,4-Triazol-5-yl)ethanone, identified by its Chemical Abstracts Service (CAS) number 153334-29-3, is a significant compound in the realm of pharmaceutical and biochemical research. This heterocyclic ketone has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound features a triazole ring fused with an acetyl group, making it a versatile scaffold for further derivatization and exploration in drug discovery.
The triazole moiety in 1-(1H-1,2,4-Triazol-5-yl)ethanone is a crucial pharmacophore that contributes to its biological activity. Triazoles are known for their broad spectrum of biological functions, including antimicrobial, antifungal, and anti-inflammatory properties. The presence of the ethanone group further enhances its reactivity, allowing for various chemical modifications that can fine-tune its pharmacological profile. This dual functionality makes the compound an attractive candidate for developing novel therapeutic agents.
Recent advancements in synthetic chemistry have enabled more efficient methodologies for the preparation of 1-(1H-1,2,4-Triazol-5-yl)ethanone. These innovations have not only improved yield but also reduced the environmental impact of its synthesis. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and microwave-assisted synthesis have been particularly instrumental in achieving these improvements. Such developments are in line with the growing emphasis on sustainable and green chemistry practices in the pharmaceutical industry.
In the context of medicinal chemistry, 1-(1H-1,2,4-Triazol-5-yl)ethanone has been explored as a precursor for various bioactive molecules. Its triazole ring can be functionalized to introduce different substituents that modulate its biological activity. For instance, studies have shown that derivatives of this compound exhibit promising effects as kinase inhibitors and antiviral agents. The versatility of the triazole scaffold allows for the design of molecules with specific target interactions, making it a valuable tool in drug development.
One of the most intriguing aspects of 1-(1H-1,2,4-Triazol-5-yl)ethanone is its potential in modulating inflammatory pathways. Inflammatory responses are central to many diseases, including autoimmune disorders and chronic inflammatory conditions. Preclinical studies have indicated that certain derivatives of this compound can inhibit key enzymes involved in inflammation, such as COX-2 and LOX. These findings suggest that further exploration of this scaffold could lead to novel anti-inflammatory therapies.
The role of triazole-containing compounds in anticancer research is another area where 1-(1H-1,2,4-Triazol-5-yl)ethanone shows promise. Cancer cells often exhibit altered metabolic pathways that can be targeted by small molecule inhibitors. The triazole ring can be incorporated into molecules designed to disrupt these pathways, leading to selective toxicity towards tumor cells. Preliminary studies have demonstrated that some derivatives of this compound can induce apoptosis in cancer cell lines while sparing healthy cells. This selectivity is a critical factor in developing effective anticancer drugs.
Furthermore, the chemical stability and solubility of 1-(1H-1,2,4-Triazol-5-yl)ethanone make it a suitable candidate for formulation into various drug delivery systems. Advances in nanotechnology have allowed for the encapsulation of this compound into nanoparticles, which can enhance its bioavailability and targeted delivery to specific tissues or organs. Such innovations are particularly relevant in oncology and chronic disease management, where precise delivery is essential for therapeutic efficacy.
The synthesis and application of 1-(1H-1,2,4-Triazol-5-yl)ethanone also highlight the importance of computational chemistry in modern drug discovery. Molecular modeling techniques can predict the interactions between this compound and biological targets with high accuracy. By leveraging these tools, researchers can design more effective derivatives with optimized pharmacokinetic properties. This interdisciplinary approach combines experimental chemistry with computational methods to accelerate the development of novel therapeutics.
In conclusion, 1-(1H-1,2,4-Triazol-5-yilethanone (CAS No. 153334—29—3) represents a promising scaffold with diverse applications in pharmaceutical research。 Its unique structural features, coupled with recent advances in synthetic methodologies, make it a valuable asset for developing new drugs。 Further exploration of its derivatives, particularly in areas such as inflammation, cancer, and drug delivery, holds great potential for improving human health outcomes。
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